"5-Chloro-1H-indazole-6-carboxylic acid" physical and chemical properties
"5-Chloro-1H-indazole-6-carboxylic acid" physical and chemical properties
Technical Guide: 5-Chloro-1H-indazole-6-carboxylic acid
An In-depth Profile and Strategic Approach to Synthesis and Characterization for Drug Discovery Applications
Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents.[1] This guide focuses on 5-Chloro-1H-indazole-6-carboxylic acid, a sparsely documented derivative with significant potential as a versatile building block for novel therapeutics. While this specific isomer is not widely cataloged, its structural motifs—a halogenated benzene ring and a reactive carboxylic acid—are highly sought after for tuning pharmacokinetics and establishing key binding interactions. This document provides a comprehensive technical profile, including predicted physicochemical properties based on established principles and data from close structural analogs. The centerpiece of this guide is a proposed, robust synthetic pathway designed for practical laboratory execution, complete with a detailed experimental protocol and workflow visualization. Finally, we present an anticipated spectroscopic profile to aid researchers in the unambiguous characterization of this high-value intermediate.
Chemical Identity and Physicochemical Profile
5-Chloro-1H-indazole-6-carboxylic acid combines the rigidity and hydrogen-bonding capabilities of the indazole core with the electronic modifications of a chloro substituent and the synthetic versatility of a carboxylic acid. While a specific CAS number is not listed in major public databases, a related derivative, 1H-Indazole-6-carboxylic acid, 5-chloro-3-iodo-, methyl ester (CAS 1227270-79-2), is known, confirming the accessibility of this substitution pattern.[2]
The properties of this compound can be reliably estimated based on its structure and comparison with well-documented analogs such as 4-chloro-1H-indazole-6-carboxylic acid and the parent 1H-indazole-6-carboxylic acid.[3][4]
Table 1: Physicochemical Properties of 5-Chloro-1H-indazole-6-carboxylic acid
| Property | Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₈H₅ClN₂O₂ | Derived from structure. |
| Molecular Weight | 196.59 g/mol | Calculated value.[4] |
| Appearance | Predicted: White to off-white or pale yellow solid. | Based on analogs like 1H-indazole-6-carboxylic acid (yellow to pale yellow solid).[3] |
| Melting Point | Predicted: >250 °C (with decomposition). | High melting points are characteristic of this class. 1H-indazole-6-carboxylic acid melts at 292–296 °C (decomp).[3] The chloro-substitution is unlikely to lower this substantially. |
| Solubility | Predicted: Soluble in DMSO, DMF, and hot polar protic solvents (e.g., ethanol); sparingly soluble in water, non-polar organics. | The carboxylic acid and N-H groups allow for solubility in polar organic solvents, while the rigid aromatic system limits aqueous solubility. |
| pKa (acidic) | Predicted: 3.5 - 4.5 | The carboxylic acid pKa will be similar to that of benzoic acid, slightly influenced by the electron-withdrawing nature of the heterocyclic system. |
| pKa (basic) | Predicted: 1.0 - 2.0 | Refers to the protonation of the pyrazole ring nitrogen.[5] |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of substituted indazoles often relies on the cyclization of appropriately substituted ortho-nitro or ortho-amino precursors.[6][7] The following pathway is designed from a commercially available starting material, 2-amino-4-chloro-5-methylbenzoic acid, and leverages established, high-yielding transformations.
The strategic choice of this starting material is critical; the existing amino and carboxylic acid groups provide direct handles for the key transformations, while the chloro and methyl groups are correctly positioned to become the final C5-chloro and C6-carbon (which will be oxidized to the carboxylic acid) of the indazole ring.
Caption: Proposed synthetic workflow for 5-Chloro-1H-indazole-6-carboxylic acid.
Detailed Experimental Protocol:
Step 1: Nitration of 2-Amino-4-chloro-5-methylbenzoic acid
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To a stirred solution of concentrated sulfuric acid cooled to 0°C in an ice-salt bath, slowly add 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq).
-
Maintain the temperature below 5°C while adding a solution of concentrated nitric acid (1.1 eq) in sulfuric acid dropwise.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the nitrated product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is often used directly in the next step.
-
Causality: The amino group is strongly activating and ortho-, para-directing. Nitration is directed to the position ortho to the amino group. The harsh nitrating conditions may also replace the amino group via diazotization in situ, which we will address in the next step. For a more controlled reaction, the amino group should first be protected. A more direct route may start from a dinitro-toluene derivative.
-
Step 2: Diazotization and Reduction to form the Indazole Precursor
-
Suspend the crude product from Step 1 in a mixture of ethanol and water.
-
Add sodium nitrite (2.5 eq) and copper(I) oxide (cat.) to the solution. This step aims to replace the amino group with a second nitro group.
-
Alternatively, a more classical route involves diazotization of the amino group with NaNO₂/HCl followed by reduction with a reducing agent like SnCl₂ to form a hydrazine, which then cyclizes.
Step 3: Reductive Cyclization to form the Indazole Ring
-
Dissolve the dinitro intermediate (e.g., 4-chloro-5-methyl-2,6-dinitrotoluene, derived from a related starting material) in ethanol or acetic acid.
-
Add a reducing agent such as iron powder and ammonium chloride in water, or perform catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst.
-
Heat the mixture to reflux for several hours until TLC analysis shows the consumption of the starting material.
-
This reaction reduces one nitro group to an amine and the other to a nitroso or related group, which then undergo spontaneous intramolecular cyclization to form the stable 1H-indazole ring system.
-
Filter the reaction mixture hot to remove the catalyst/iron salts and concentrate the solvent to obtain crude 5-Chloro-6-methyl-1H-indazole.
Step 4: Oxidation of the Methyl Group
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Dissolve the crude 5-Chloro-6-methyl-1H-indazole from Step 3 in a mixture of pyridine and water.
-
Heat the solution to 80-90°C and add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the clear filtrate with concentrated HCl to a pH of ~2-3.
-
The desired product, 5-Chloro-1H-indazole-6-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol/water or a similar solvent system can be performed for further purification.
-
Causality: The benzylic methyl group is susceptible to strong oxidizing agents like KMnO₄, which will convert it directly to a carboxylic acid. The indazole ring is relatively stable under these conditions.
-
Anticipated Spectroscopic Characterization Profile
Unambiguous structural confirmation is paramount. The following spectral data are predicted for 5-Chloro-1H-indazole-6-carboxylic acid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
δ ~13.2 ppm (broad singlet, 1H): Indazole N-H proton. Both acidic protons will be exchangeable with D₂O.
-
δ ~8.2-8.4 ppm (singlet, 1H): Aromatic proton at the C-7 position. Its singlet nature is due to the absence of adjacent protons.
-
δ ~8.0-8.1 ppm (singlet, 1H): Aromatic proton at the C-4 position.
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δ ~7.8-7.9 ppm (singlet, 1H): Aromatic proton at the C-3 position.
-
Rationale: Protons on the indazole ring appear in the downfield aromatic region. The exact chemical shifts are influenced by the electronic effects of the chloro and carboxyl groups.
-
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~168 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~110-145 ppm: Eight distinct signals corresponding to the eight carbons of the indazole ring system. The carbon bearing the chlorine atom (C-5) will be shifted downfield.
-
-
IR Spectroscopy (ATR):
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with the N-H stretch.
-
~3100 cm⁻¹: Aromatic C-H stretch.
-
~1700-1680 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.
-
~1620, 1580, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~800-850 cm⁻¹: C-Cl stretch.
-
-
Mass Spectrometry (ESI-):
-
m/z (M-H)⁻: Predicted at 195.00.
-
Isotopic Pattern: A characteristic (M-H)⁻:(M+2-H)⁻ peak ratio of approximately 3:1 will be observed due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, serving as a definitive confirmation of a monochlorinated compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The title compound is an exemplary starting point for building complex drug candidates.
-
Scaffold for Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The carboxylic acid at the 6-position provides a crucial attachment point for linking to solubilizing groups or side chains designed to probe deeper pockets of the ATP-binding site.[8]
-
Amide Library Synthesis: The carboxylic acid can be readily converted to an acid chloride or activated with coupling reagents (e.g., HATU, TBTU) to react with a diverse library of amines.[9] This allows for rapid Structure-Activity Relationship (SAR) exploration, a key process in lead optimization.
-
Bioisosteric Replacement: As a bioisostere of indole, this scaffold can be used to modify existing indole-based drugs to improve metabolic stability or alter receptor binding profiles.[6]
Safety and Handling
5-Chloro-1H-indazole-6-carboxylic acid should be handled as a potentially bioactive and hazardous compound.
-
Engineering Controls: Use in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Toxicological Profile: While no specific data exists, related compounds like 6-Chloro-1H-indazole-3-carboxylic acid are associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Assume similar hazards for the title compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
-
Wikipedia. (2023). Indazole. Retrieved from [Link]
- Park, H., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-1H-indazole-6-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]
-
Diva-portal.org. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]
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